(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole boronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Thiazol-2-yl)pyrimidin-2-yl)boronic acid: Similar structure but with a pyrimidine ring instead of pyridine.
(4-(Thiazol-2-yl)quinolin-2-yl)boronic acid: Contains a quinoline ring, offering different biological activities.
Uniqueness
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C8H7BN2O2S |
---|---|
Molekulargewicht |
206.03 g/mol |
IUPAC-Name |
[4-(1,3-thiazol-2-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-5-6(1-2-10-7)8-11-3-4-14-8/h1-5,12-13H |
InChI-Schlüssel |
IDCVKYOTWKYJTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=CC(=C1)C2=NC=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.